2-Norbornanol, 3-(benzylmethylaminomethyl)-
Overview
Description
2-Norbornanol, 3-(benzylmethylaminomethyl)- is a chemical compound with the molecular formula C15H21NO It is a derivative of norbornane, a bicyclic hydrocarbon, and features a benzylmethylaminomethyl group attached to the norbornanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Norbornanol, 3-(benzylmethylaminomethyl)- typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Hydration: Norbornene undergoes hydration to form 2-norbornanol.
Aminomethylation: The 2-norbornanol is then subjected to aminomethylation using benzylmethylamine
Industrial Production Methods
Industrial production of 2-Norbornanol, 3-(benzylmethylaminomethyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Norbornanol, 3-(benzylmethylaminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted products.
Scientific Research Applications
2-Norbornanol, 3-(benzylmethylaminomethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Norbornanol, 3-(benzylmethylaminomethyl)- involves its interaction with molecular targets such as enzymes and receptors. The benzylmethylaminomethyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-Norbornanol: The parent compound without the benzylmethylaminomethyl group.
3-(Benzylmethylaminomethyl)-norbornane: A similar compound with a different functional group arrangement.
Uniqueness
2-Norbornanol, 3-(benzylmethylaminomethyl)- is unique due to the presence of the benzylmethylaminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]bicyclo[2.2.1]heptan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-17(10-12-5-3-2-4-6-12)11-15-13-7-8-14(9-13)16(15)18/h2-6,13-16,18H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMYEAYOKNYDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1C2CCC(C2)C1O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90995552 | |
Record name | 3-{[Benzyl(methyl)amino]methyl}bicyclo[2.2.1]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90995552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74111-27-6 | |
Record name | 2-Norbornanol, 3-(benzylmethylaminomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074111276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002694766 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-{[Benzyl(methyl)amino]methyl}bicyclo[2.2.1]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90995552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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